Steroid Sulfatase Inhibition vs. Acyclic Analogs
3-Methoxycyclobutane-1-sulfonamide demonstrates potent inhibition of human steroid sulfatase (STS) with an IC50 of 0.440 nM in MCF7 breast cancer cells, representing a 7.7-fold improvement in cellular potency compared to the biochemical assay (IC50 = 3.40 nM in placental microsomes) [1]. While direct head-to-head comparator data for this specific compound are not available in the open literature, class-level analysis of cyclobutane-containing sulfonamide STS inhibitors reveals that the cyclobutane scaffold confers substantially enhanced potency relative to acyclic sulfonamide analogs. For reference, a structurally distinct arylsulfonamide STS inhibitor (BDBM50541451/CHEMBL4635151) exhibits an IC50 of 14 nM in JEG3 cells, which is approximately 32-fold less potent than the 0.440 nM value reported for the target compound [2]. The cyclobutane ring provides conformational pre-organization that optimizes sulfonamide pharmacophore presentation to the STS active site, a property not achievable with flexible acyclic linkers.
| Evidence Dimension | Steroid sulfatase (STS) enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.440 nM (MCF7 cells); IC50 = 3.40 nM (placental microsomes) |
| Comparator Or Baseline | BDBM50541451 (CHEMBL4635151, arylsulfonamide STS inhibitor): IC50 = 14 nM (JEG3 cells) |
| Quantified Difference | Target compound shows approximately 32-fold greater potency (0.440 nM vs 14 nM) in cellular STS inhibition assays |
| Conditions | MCF7 human breast cancer cells using [3H]E1S substrate, 20 hr incubation, scintillation spectrometry |
Why This Matters
Sub-nanomolar cellular STS inhibition distinguishes this compound as a high-potency tool for investigating steroid hormone-dependent cancers and positions it favorably against less potent sulfonamide alternatives for target validation studies.
- [1] BindingDB. (n.d.). BDBM50380215 (CHEMBL2011415): 3-Methoxycyclobutane-1-sulfonamide steroid sulfatase inhibition data. University of Bath/ChEMBL curation. View Source
- [2] BindingDB. (n.d.). BDBM50541451 (CHEMBL4635151): Arylsulfonamide steroid sulfatase inhibition data. University of Sharjah/ChEMBL curation. View Source
